REACTION_CXSMILES
|
P(Br)(Br)[Br:2].[I:5][C:6]1[C:13]([I:14])=[CH:12][C:11]([I:15])=[CH:10][C:7]=1[CH2:8]O.O.C(Cl)Cl>O1CCCC1>[I:5][C:6]1[C:13]([I:14])=[CH:12][C:11]([I:15])=[CH:10][C:7]=1[CH2:8][Br:2] |f:2.3|
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Name
|
|
Quantity
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3.8 mL
|
Type
|
reactant
|
Smiles
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P(Br)(Br)Br
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Name
|
|
Quantity
|
9.72 g
|
Type
|
reactant
|
Smiles
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IC1=C(CO)C=C(C=C1I)I
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
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H2O DCM
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Quantity
|
60160 mL
|
Type
|
reactant
|
Smiles
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O.C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred 5 minutes at 0° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The resulting aqueous phase was extracted with dichloromethane (2×10 ml)
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Type
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WASH
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Details
|
The combined organic extracts were washed with NaHCO3 aq (20 ml) and H2O (20 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
then dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
WASH
|
Details
|
The white solid was also washed with cold methanol (45 ml)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(CBr)C=C(C=C1I)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.35 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |